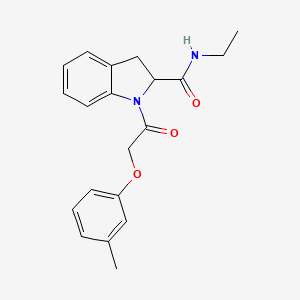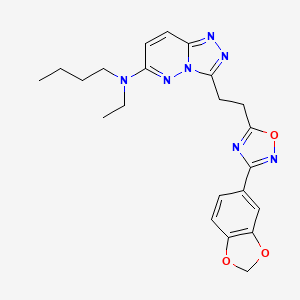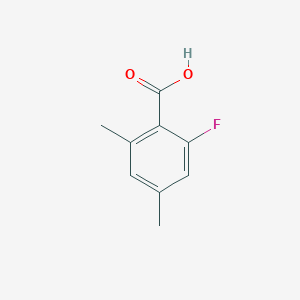
N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, such as the one you mentioned, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Molecular Structure Analysis
The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions . For example, N-Unsubstituted indoles could be accessed by use of the 2-ethoxycarbonylethyl or 2-phenylsulfonylethyl group as protection for the aniline nitrogen, which could be removed readily under mild basic conditions .Applications De Recherche Scientifique
Drug Delivery Systems
Polysialic acids, as biodegradable and highly hydrophilic polymers, have been proposed as carriers for short-lived drugs and small peptides. Their ability to extend the half-life of proteins in the bloodstream by preventing rapid degradation or clearance makes them promising for improving the pharmacokinetics of various therapeutics. This approach could be relevant for compounds like N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide when considering their potential use in therapeutic delivery systems (Gregory Gregoriadis et al., 2000).
Medicinal Chemistry: Antiarrhythmic Agents
Research on heterocyclic analogues of benzamide antiarrhythmic agents reveals the synthesis and examination of compounds for antiarrhythmic activity. These studies, focusing on the modification of heterocyclic carboxylic acids or esters, contribute to understanding how structural variations can influence electrophysiological effects on cardiac tissues. This compound might share similar research interests in exploring its potential as a novel antiarrhythmic agent or in related medicinal chemistry applications (R. Hanna et al., 1989).
Chemical Synthesis and Optimization
The synthesis of potential new antiarrhythmic agents through N-ethylation and subsequent reactions with aryl amines highlights the chemical versatility and potential for generating a wide array of bioactive molecules. Such methodologies could be applicable to this compound, indicating its potential for derivatization and optimization for specific biological activities (T. Javed & G. Shattat, 2005).
Conformational Analysis and Drug Design
Studies on the conformational preferences of proline analogues, including those with fused benzene rings, provide insights into how structural modifications can influence molecular behavior and interaction with biological targets. This research area is pertinent for understanding the structural dynamics of compounds like this compound in drug design and development processes (J. G. Warren et al., 2010).
Triterpene-Based Carboxamides in Enzyme Inhibition
Research on triterpene-based carboxamides acting as inhibitors of butyrylcholinesterase highlights the application of carboxamide derivatives in developing enzyme inhibitors. This suggests the potential of this compound in similar biochemical roles, possibly contributing to the development of new therapeutic agents targeting specific enzymes (Anne Loesche et al., 2019).
Mécanisme D'action
Target of Action
The compound, also known as N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide, is an indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are known to interact with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and have been studied for their potential in treating a wide range of diseases .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Orientations Futures
Propriétés
IUPAC Name |
N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-21-20(24)18-12-15-8-4-5-10-17(15)22(18)19(23)13-25-16-9-6-7-14(2)11-16/h4-11,18H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHPYTURGZDKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2773504.png)


![6-ethyl 3-methyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2773510.png)
![2-{[3-(2-Chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl]sulfanyl}acetonitrile](/img/structure/B2773511.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2773516.png)
![N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2773518.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2773519.png)
![4-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2773521.png)
![7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2773522.png)
![Methyl 2-amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2773524.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2773526.png)
![3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2773527.png)